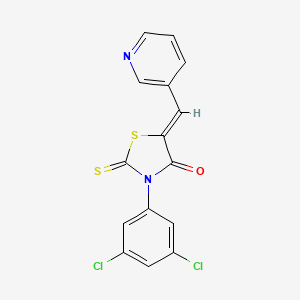

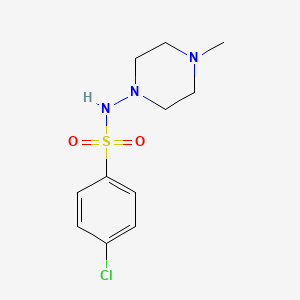

![molecular formula C20H20N6O B12163604 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B12163604.png)

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2-メチル-2H-テトラゾール-5-イル)フェニル]-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドは、インドール誘導体のクラスに属する複雑な有機化合物です。 インドール誘導体は、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されてきました 。この化合物は、4つの窒素原子を含む5員環であるテトラゾール環と、ベンゼン環とピロール環が融合した二環系であるインドール環を特徴としています。

準備方法

N-[3-(2-メチル-2H-テトラゾール-5-イル)フェニル]-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドの合成は、通常、複数のステップで構成されます。

化学反応の分析

N-[3-(2-メチル-2H-テトラゾール-5-イル)フェニル]-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドは、さまざまな化学反応を起こします。

酸化: この化合物は、特にインドール環で酸化反応を起こし、インドール-2,3-ジオンを形成する可能性があります。

還元: テトラゾール環で還元反応が起こることがあり、アミン誘導体に変換されます。

科学研究の応用

N-[3-(2-メチル-2H-テトラゾール-5-イル)フェニル]-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドは、いくつかの科学研究の応用があります。

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されています。

生物学: さまざまな生物学的標的に結合する能力により、抗ウイルス剤、抗炎症剤、および抗がん剤としての可能性が研究されています。

医学: この化合物は、特にウイルス感染症や炎症性疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of viral infections and inflammatory diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用機序

N-[3-(2-メチル-2H-テトラゾール-5-イル)フェニル]-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用に関与しています。

分子標的: この化合物は、特定の受容体や酵素に結合し、その活性を調節します。たとえば、炎症性経路に関与する特定のキナーゼの活性を阻害する可能性があります。

関与する経路: この化合物は、細胞増殖や生存に関与するMAPK/ERK経路などのシグナル伝達経路を調節する可能性があります.

類似の化合物との比較

N-[3-(2-メチル-2H-テトラゾール-5-イル)フェニル]-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドは、他の類似の化合物と比較できます。

N-(3-(5-メルカプト-1H-テトラゾール-1-イル)フェニル)ベンザミド: この化合物は、テトラゾール環と芳香族環も含有していますが、置換パターンと生物活性は異なります.

4-(1H-テトラゾール-5-イル)安息香酸: この化合物は、安息香酸部分に結合したテトラゾール環を含んでおり、インドール誘導体とは異なる用途で使用されます.

N-(3-フルオロ-4-[6-(2-メチル-2H-テトラゾール-5-イル)-3-ピリジニル]フェニル)カルバミン酸フェニルメチルエステル: この化合物は、テトラゾール環とピリジン環を特徴としており、テトラゾール含有化合物の多様性を示しています.

N-[3-(2-メチル-2H-テトラゾール-5-イル)フェニル]-1-(プロパン-2-イル)-1H-インドール-4-カルボキサミドは、テトラゾール環とインドール環のユニークな組み合わせにより際立っており、独自の生物活性と潜在的な治療用途を付与しています。

類似化合物との比較

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-4-carboxamide can be compared with other similar compounds:

N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound also contains a tetrazole ring and an aromatic ring but differs in its substitution pattern and biological activity.

4-(1H-Tetrazol-5-yl)benzoic Acid: This compound contains a tetrazole ring attached to a benzoic acid moiety and is used in different applications compared to the indole derivative.

N-(3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl)carbamic acid phenylmethyl ester: This compound features a tetrazole ring and a pyridine ring, highlighting the diversity of tetrazole-containing compounds.

This compound stands out due to its unique combination of a tetrazole ring and an indole ring, which imparts distinct biological activities and potential therapeutic applications.

特性

分子式 |

C20H20N6O |

|---|---|

分子量 |

360.4 g/mol |

IUPAC名 |

N-[3-(2-methyltetrazol-5-yl)phenyl]-1-propan-2-ylindole-4-carboxamide |

InChI |

InChI=1S/C20H20N6O/c1-13(2)26-11-10-16-17(8-5-9-18(16)26)20(27)21-15-7-4-6-14(12-15)19-22-24-25(3)23-19/h4-13H,1-3H3,(H,21,27) |

InChIキー |

CIFOVJREIAITLT-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12163522.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163523.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12163538.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)

![6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12163588.png)